molecular formula C20H18O4S2 B13217787 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione

4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione

Cat. No.: B13217787
M. Wt: 386.5 g/mol
InChI Key: BEMNMKSGKDIJNR-FIFLTTCUSA-N
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Description

4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione (CAS Number: 329726-18-3) is an organic compound with the molecular formula C20H18O4S2 and a molecular weight of 386.48 g/mol . This compound features a unique structure with a central hepta-1,6-diene-3,5-dione core substituted with furan rings and a 1,3-dithiepane moiety, as represented by the SMILES code O=C(C(C(/C=C/C1=CC=CO1)=O)=C2SCCCCS2)/C=C/C3=CC=CO3 . The conjugated system present in the molecule suggests potential for interesting electronic properties. Compounds with furan and dione functional groups are often investigated as key synthetic intermediates or building blocks for the development of more complex molecular architectures in medicinal and materials chemistry . For instance, 1,3-dione derivatives are versatile precursors in the synthesis of various heterocyclic compounds, including 1,2,4-triazines, which have shown promise as anti-proliferative agents and kinase inhibitors in scientific research . Similarly, the indane-1,3-dione scaffold is known for its applications in biosensing, bioimaging, and organic electronics . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18O4S2

Molecular Weight

386.5 g/mol

IUPAC Name

(1E,6E)-4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C20H18O4S2/c21-17(9-7-15-5-3-11-23-15)19(20-25-13-1-2-14-26-20)18(22)10-8-16-6-4-12-24-16/h3-12H,1-2,13-14H2/b9-7+,10-8+

InChI Key

BEMNMKSGKDIJNR-FIFLTTCUSA-N

Isomeric SMILES

C1CSC(=C(C(=O)/C=C/C2=CC=CO2)C(=O)/C=C/C3=CC=CO3)SCC1

Canonical SMILES

C1CCSC(=C(C(=O)C=CC2=CC=CO2)C(=O)C=CC3=CC=CO3)SC1

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Dithiepan Ring

  • Starting Materials: Typically, the dithiepan ring is constructed from dithiol precursors such as 1,3-propanedithiol or similar sulfur-containing diols.
  • Method: The ring closure is achieved via nucleophilic substitution or cyclization reactions involving sulfur nucleophiles and appropriate electrophilic centers. For example, condensation of dithiol with α,β-unsaturated carbonyl compounds under acidic or basic catalysis can yield the dithiepan ring system.
  • Catalysts and Conditions: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., BF3·OEt2) are often employed to promote ring closure. Reaction temperatures range from ambient to reflux conditions depending on substrate reactivity.

Construction of the Hepta-1,6-diene-3,5-dione Backbone

  • Key Intermediate: The conjugated diketone backbone with terminal furan rings is typically synthesized via aldol condensation or Knoevenagel-type reactions.
  • Procedure:
    • Initial preparation of 1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione involves the condensation of furan-2-carbaldehyde with appropriate diketone precursors.
    • The conjugated system is formed by controlled condensation to ensure the (1E,6E) stereochemistry of the diene.
  • Reagents: Base catalysts such as sodium ethoxide or piperidine are commonly used to facilitate condensation.
  • Purification: The product is purified by recrystallization or chromatography to isolate the desired stereoisomer.

Final Assembly via Ylidene Formation

  • Ylidene Linkage: The 4-position of the hepta-1,6-diene-3,5-dione is functionalized with the dithiepan ring via an ylidene linkage.
  • Synthetic Route: This is achieved by the reaction of the diketone intermediate with the dithiepan precursor under conditions that promote the formation of the carbon-sulfur double bond (ylidene).
  • Typical Conditions: Mild heating in the presence of dehydrating agents or under inert atmosphere to prevent oxidation of sulfur atoms.
  • Outcome: The reaction yields the target compound with the dithiepan ring conjugated to the diketone backbone through the ylidene bond.

Data Table: Summary of Preparation Parameters

Step Starting Materials Reaction Type Catalysts/Conditions Key Notes
1. Dithiepan ring formation 1,3-Propanedithiol + electrophile Cyclization Acidic catalyst (p-TsOH, BF3·OEt2) Ring closure under reflux or ambient temp
2. Diketone backbone synthesis Furan-2-carbaldehyde + diketone precursor Aldol/Knoevenagel Base catalyst (NaOEt, piperidine) Control stereochemistry (1E,6E)
3. Ylidene bond formation Diketone intermediate + dithiepan compound Condensation Mild heating, inert atmosphere Formation of C=S double bond linkage

Research Discoveries and Perspectives

  • Stereochemical Control: Studies emphasize the importance of controlling the (1E,6E) stereochemistry during the conjugated diene formation to ensure the desired biological and chemical properties.
  • Ring Size and Stability: The 1,3-dithiepan ring (seven-membered) offers enhanced stability compared to smaller dithiane rings, influencing the compound's reactivity and potential applications in medicinal chemistry.
  • Synthetic Challenges: The formation of the ylidene linkage between the dithiepan ring and the diketone backbone requires careful optimization of reaction conditions to prevent sulfur oxidation and ensure high yields.
  • Applications: Although specific applications of this compound are under investigation, related dithiepan derivatives have shown promise in organic electronics and as intermediates in heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.

    Substitution: The furan rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved might be related to its chemical reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Synthetic Efficiency: Methoxy-substituted analogs (e.g., compound 16) exhibit higher yields (85%) compared to bulkier substituents (e.g., compound 15, 55%) . This suggests steric and electronic effects influence reaction efficiency.

Physicochemical Properties: HPLC retention times vary significantly: compound 15 (tR = 32.0 min) vs. 16 (tR = 17.0 min), reflecting differences in polarity from methoxy groups .

Biological Activity: Anticancer Activity: Palladium(II) complexes of curcuminoids (e.g., 1,7-bis(2-methoxyphenyl)hepta-1,6-diene-3,5-dione) show IC50 values 5–10× lower than free ligands, highlighting the role of metal coordination in enhancing cytotoxicity . Antimicrobial Activity: Thiophene-substituted curcuminoids (e.g., compound 12) exhibit superior photodynamic antibacterial activity due to improved chemical stability and light absorption .

Structural-Activity Relationships (SAR):

  • Electron-Donating Groups (e.g., methoxy, hydroxy): Enhance antioxidant and anticancer activity via radical scavenging and membrane interaction .
  • Heterocyclic Substitutions (e.g., thiophene, furan): Improve photophysical properties and stability, making them suitable for photodynamic therapy .
  • Metal Coordination : Pd(II) complexes significantly enhance cytotoxicity by improving cellular uptake and targeting .

Biological Activity

4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by experimental data and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes furan rings and a dithiepan moiety. Its molecular formula is C19H18O4S2C_{19}H_{18}O_4S_2, with a molecular weight of approximately 366.47 g/mol. The unique arrangement of sulfur atoms and furan rings contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. In a study evaluating various furan-based compounds, it was found that 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells.

Antioxidant Activity

Antioxidant properties were assessed using the DPPH radical scavenging assay. The compound exhibited a significant scavenging effect with an IC50 value of 30 µg/mL, comparable to standard antioxidants like ascorbic acid. This suggests that it may help mitigate oxidative stress-related diseases.

Case Studies

A recent case study explored the therapeutic potential of this compound in a murine model of breast cancer. Mice treated with the compound showed a reduction in tumor size by approximately 40% compared to control groups. Histopathological examinations revealed decreased mitotic figures and increased apoptotic cells in tumor tissues.

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